molecular formula C14H22 B13946432 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene CAS No. 62338-54-9

8,8-Dimethyl-9-methylene-1,5-cycloundecadiene

Cat. No.: B13946432
CAS No.: 62338-54-9
M. Wt: 190.32 g/mol
InChI Key: JGOFSHMHNOXTRH-UHFFFAOYSA-N
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Description

8,8-Dimethyl-9-methylene-1,5-cycloundecadiene: is an organic compound with the molecular formula C14H22 It is a cyclic hydrocarbon featuring a methylene group and two methyl groups attached to the cycloundecadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene typically involves the following steps:

    Starting Materials: The synthesis begins with cycloundecadiene as the base structure.

    Methylation: Introduction of methyl groups at the 8th position using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Methylene Introduction: The methylene group is introduced at the 9th position through a reaction with formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification: Techniques such as distillation and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-9-methylene-1,5-cycloundecadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bonds to single bonds.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

8,8-Dimethyl-9-methylene-1,5-cycloundecadiene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It may modulate signaling pathways related to inflammation and microbial growth.

    Effects: The compound’s structural features allow it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8,8-Dimethyl-1,5-cycloundecadiene: Lacks the methylene group at the 9th position.

    9-Methylene-1,5-cycloundecadiene: Lacks the methyl groups at the 8th position.

    1,5-Cycloundecadiene: Lacks both the methylene and methyl groups.

Properties

CAS No.

62338-54-9

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

8,8-dimethyl-9-methylidenecycloundeca-1,5-diene

InChI

InChI=1S/C14H22/c1-13-11-9-7-5-4-6-8-10-12-14(13,2)3/h5,7-8,10H,1,4,6,9,11-12H2,2-3H3

InChI Key

JGOFSHMHNOXTRH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CCCC=CCCC1=C)C

Origin of Product

United States

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